6-Fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-3-carboxamide
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Description
6-Fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-3-carboxamide, also known as 18F-MEL050 , is a novel benzamide-based PET radiotracer. Its primary application lies in imaging regional lymph node metastasis in melanoma. The compound selectively targets melanin-rich tissues, making it a valuable tool for noninvasive detection of pigmented malignant melanomas .
Molecular Structure Analysis
The molecular structure of 18F-MEL050 comprises a quinoline core with a fluorine substitution at the 6-position. The presence of the pyridine-3-carboxamide moiety enhances its affinity for melanin-rich tissues. The exact arrangement of atoms and stereochemistry can be visualized through molecular modeling and spectroscopic techniques .
Chemical Reactions Analysis
As a PET radiotracer, 18F-MEL050 undergoes specific interactions with melanin receptors. Its binding to melanin-rich tissues allows for imaging and detection of melanoma metastasis. The specific chemical reactions involved in its interaction with melanin and PET imaging processes would require further investigation .
Mechanism of Action
Upon administration, 18F-MEL050 selectively accumulates in melanin-containing tissues due to its affinity for melanin receptors. The fluorine-18 isotope emits positrons, which are detected by PET scanners, enabling visualization of melanoma metastases in regional lymph nodes. The mechanism involves melanin-specific binding and subsequent PET signal emission .
Properties
IUPAC Name |
6-fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-25-11-17(23)22-8-2-3-12-4-6-14(9-15(12)22)21-18(24)13-5-7-16(19)20-10-13/h4-7,9-10H,2-3,8,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKBAUKYGLMCGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CN=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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